molecular formula C10H24Cl2N2OS B3808114 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate

Cat. No.: B3808114
M. Wt: 291.3 g/mol
InChI Key: HPDSHOBVSZWOIR-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate is a chemical compound that features a tetrahydrothiopyran ring and a piperidine ring. This compound is often used in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate typically involves the following steps:

    Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrothiopyran intermediate.

    Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid, which enhances its stability and solubility.

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate can be compared with similar compounds such as:

    1-(tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride: This compound also features a tetrahydrothiopyran ring but has a piperazine ring instead of a piperidine ring.

    1-(tetrahydro-2H-thiopyran-4-yl)hydrazine dihydrochloride: This compound contains a hydrazine group instead of a piperidine ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which may differ significantly from those of similar compounds.

Properties

IUPAC Name

1-(thian-4-yl)piperidin-4-amine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S.2ClH.H2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10;;;/h9-10H,1-8,11H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDSHOBVSZWOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCSCC2.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate
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1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate
Reactant of Route 3
1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate
Reactant of Route 4
1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate
Reactant of Route 5
1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate
Reactant of Route 6
1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrate

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